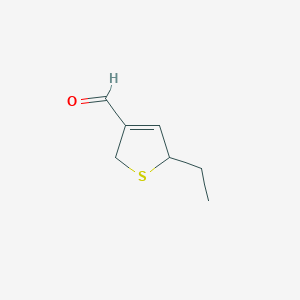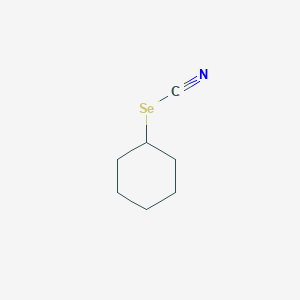
2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- is an organic compound with a complex structure that includes a nitrile group, a propenyl group, and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-2-(1,1-dimethylethoxy)-3,3-diphenylpropane with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of the bromine atom with a nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of toxic reagents like sodium cyanide.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- can undergo various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium cyanide (NaCN) or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- involves its reactivity with various chemical reagents. The nitrile group is a key functional group that can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenenitrile, 2-(1,1-dimethylethoxy)-3-phenyl-
- 2-Propenenitrile, 2-(1,1-dimethylethoxy)-3-(4-methylphenyl)-
Uniqueness
2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- is unique due to the presence of two phenyl groups, which can influence its reactivity and physical properties. This structural feature distinguishes it from similar compounds and can lead to different applications and reactivity profiles.
Propriétés
Numéro CAS |
59463-46-6 |
|---|---|
Formule moléculaire |
C19H19NO |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxy]-3,3-diphenylprop-2-enenitrile |
InChI |
InChI=1S/C19H19NO/c1-19(2,3)21-17(14-20)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,1-3H3 |
Clé InChI |
AKYHUDWFMQCRTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14600048.png)
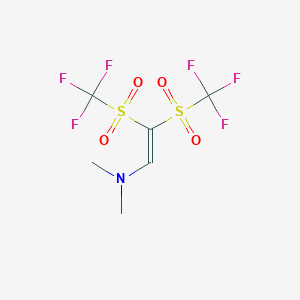
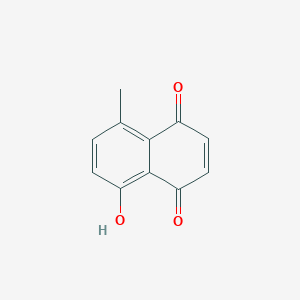

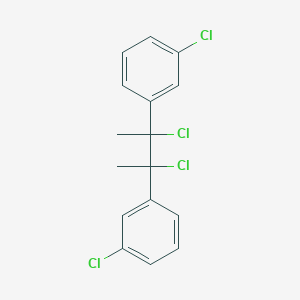
phosphanium chloride](/img/structure/B14600077.png)
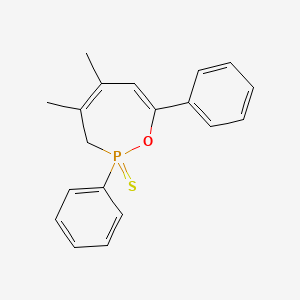

![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)



